molecular formula C22H25FN4O3S B2569622 N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1235078-87-1

N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2569622
CAS No.: 1235078-87-1
M. Wt: 444.53
InChI Key: DBYQSFBRIPTEGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C22H25FN4O3S and its molecular weight is 444.53. The purity is usually 95%.
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Scientific Research Applications

Neuropharmacology and Eating Disorders

Research on compounds acting on orexin receptors, which are involved in feeding, arousal, stress, and drug abuse, highlights the potential application in studying compulsive behaviors and eating disorders. A study demonstrated the role of selective orexin receptor antagonists in reducing binge eating in rats without affecting normal food intake, suggesting a possible avenue for researching eating disorders with a compulsive component (Piccoli et al., 2012).

Antimicrobial Research

Compounds with a similar structure have been explored for their antimicrobial properties, particularly against Mycobacterium tuberculosis. One study described the atom-economic and stereoselective synthesis of spiro-piperidin-4-ones, showing significant in vitro and in vivo activity against M. tuberculosis, indicating their potential use in antimicrobial research (Kumar et al., 2008).

Corrosion Inhibition Studies

The investigation of piperidine derivatives in the context of corrosion inhibition for metals such as iron showcases the application of these compounds in materials science and engineering. Quantum chemical calculations and molecular dynamics simulations have been used to evaluate the efficiency of these inhibitors, providing insights into their adsorption behaviors and potential protective mechanisms against corrosion (Kaya et al., 2016).

Neuroimaging and Radiotracer Development

Research on the development of positron emission tomography (PET) radiotracers, such as compounds designed to study CB1 cannabinoid receptors in the brain, exemplifies the use of piperidine derivatives in neuroimaging. These studies contribute to our understanding of neuropharmacology and the potential diagnostic applications of such compounds (Katoch-Rouse & Horti, 2003).

Properties

IUPAC Name

N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O3S/c1-31-19-5-3-2-4-18(19)26-21(29)20(28)24-14-15-10-12-27(13-11-15)22(30)25-17-8-6-16(23)7-9-17/h2-9,15H,10-14H2,1H3,(H,24,28)(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYQSFBRIPTEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.